3-Methoxy-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
3-Methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO5S It is a derivative of benzene, featuring a methoxy group, a nitro group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) and an electron-donating group (methoxy).
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions with amines.
Aminobenzene Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
3-Methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more prone to electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride: Similar structure but with different positions of the substituents.
3-Methoxy-4-nitrobenzene-1-sulfonyl chloride: Another positional isomer with the nitro group at the 4-position instead of the 5-position.
Uniqueness
The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical reactions and applications in various fields of research and industry .
Properties
Molecular Formula |
C7H6ClNO5S |
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Molecular Weight |
251.64 g/mol |
IUPAC Name |
3-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-6-2-5(9(10)11)3-7(4-6)15(8,12)13/h2-4H,1H3 |
InChI Key |
QZJJVGRZSKJZJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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